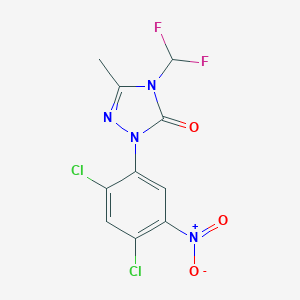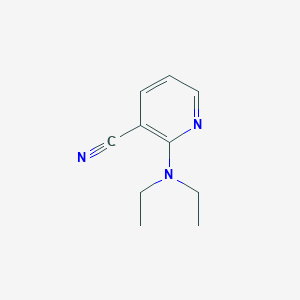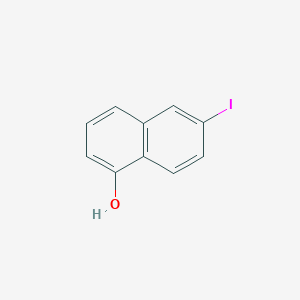
6-Iodonaphthalen-1-ol
Vue d'ensemble
Description
Molecular Structure Analysis
The molecular formula of “6-Iodonaphthalen-1-ol” is C10H7IO . It has an average mass of 270.066 Da and a monoisotopic mass of 269.954163 Da .
Physical And Chemical Properties Analysis
“6-Iodonaphthalen-1-ol” has a density of 1.9±0.1 g/cm3, a boiling point of 376.9±15.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.9 mmHg at 25°C . Its enthalpy of vaporization is 64.9±3.0 kJ/mol, and it has a flash point of 181.7±20.4 °C . The index of refraction is 1.753, and it has a molar refractivity of 58.9±0.3 cm3 .
Applications De Recherche Scientifique
Chemical Synthesis and Reactions
6-Iodonaphthalen-1-ol plays a pivotal role in chemical synthesis and reactions. For instance, it is used in the iodobenzannulation of yne-allenones, which allows the formation of 4-iodonaphthalen-1-ols. These 4-iodonaphthalen-1-ols act as coupling reagents, participating in Pd-catalyzed deiodinated carbonylation and heterocyclization reactions, yielding complex organic compounds like 1,2-carbonyls and 3-(quinoxalin-2-yl)naphthalen-1-ols (Li et al., 2018). Additionally, 1-Iodonaphthalen-1-ol derivatives are produced via metal-free processes involving iodonium ions and carbonyl compounds, offering regioselective synthetic routes (Barluenga et al., 2003).
Photophysics and Spectroscopy
6-Iodonaphthalen-1-ol is used in photophysical studies. For example, the molecule's relaxation dynamics, including its dissociation channels, were explored using time-resolved femtosecond pump-probe mass spectrometry (Montero et al., 2010). Moreover, studies have investigated the photophysical behaviors of related compounds, providing insights into fluorescence properties and potential applications in sensing and cell imaging (Yoon et al., 2019).
Reaction Kinetics and Mechanisms
6-Iodonaphthalen-1-ol serves as a precursor in studying the reaction kinetics and mechanisms of radical species. Research has been conducted on the reactions of 1-naphthyl radicals with acetylene and ethylene, providing insights into the formation of complex organic structures and the potential energy surfaces of these reactions (Lifshitz et al., 2008).
Electrochemical Studies
Electroanalytical studies utilize 6-Iodonaphthalen-1-ol to explore reactions with electrogenerated species. For instance, the reaction of 1-halonaphthalenes with electrogenerated [CoI-salen]− has been examined, providing valuable insights into substitution reactions and reaction kinetics (Faux et al., 2007).
Environmental Chemistry
In environmental chemistry, 6-Iodonaphthalen-1-ol is used to understand atmospheric reactions. The photochemistry of related nitronaphthalene compounds has been studied to assess the formation of radical species in atmospheric waters, contributing to the understanding of atmospheric chemistry and the potential environmental impact of such compounds (Brigante et al., 2010).
Safety And Hazards
The safety data sheet for a similar compound, “1-Iodonaphthalene”, indicates that it causes skin irritation (H315) and serious eye irritation (H319) . Precautionary measures include washing skin thoroughly after handling, wearing protective gloves/eye protection/face protection, and ensuring adequate ventilation .
Propriétés
IUPAC Name |
6-iodonaphthalen-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7IO/c11-8-4-5-9-7(6-8)2-1-3-10(9)12/h1-6,12H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISPUYFGSKHDWNE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=C2)I)C(=C1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7IO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70553639 | |
| Record name | 6-Iodonaphthalen-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70553639 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Iodonaphthalen-1-ol | |
CAS RN |
128542-53-0 | |
| Record name | 6-Iodonaphthalen-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70553639 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


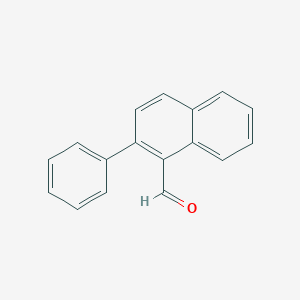

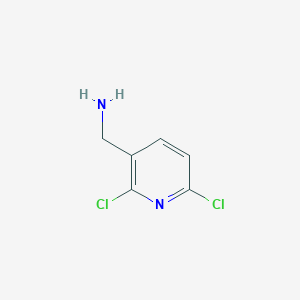
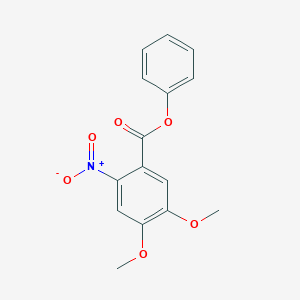
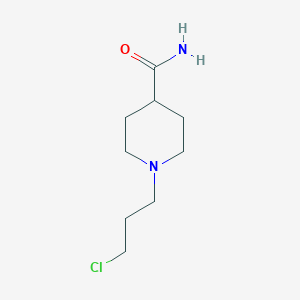
![Tert-butyl 2-oxo-1-oxa-3,8-diazaspiro[4.5]decane-8-carboxylate](/img/structure/B169737.png)
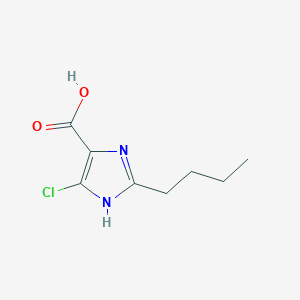
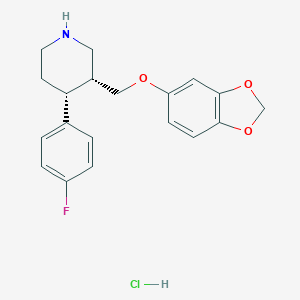
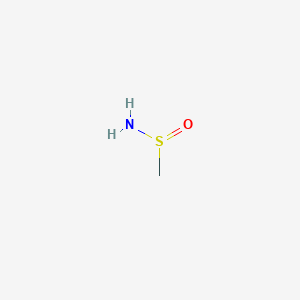
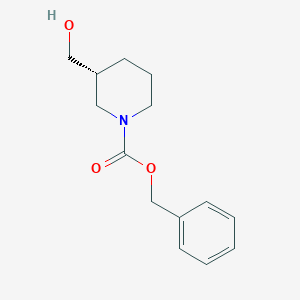
![2-Oxaspiro[3.5]nonane](/img/structure/B169750.png)
